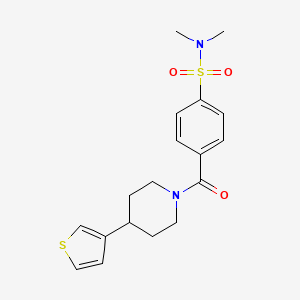

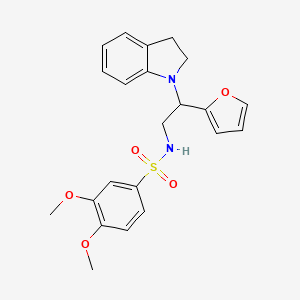

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an essential heterocyclic compound with a variety of properties and applications . Sulfonamides are a group of compounds containing a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are known for their use in medicinal chemistry, particularly as antibiotics .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene is soluble in most organic solvents but insoluble in water .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids . Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The compound could serve as a scaffold for designing novel drugs due to its piperidine moiety. Investigating its reactivity and functionalization could lead to the discovery of potent pharmaceutical agents.

Anti-Inflammatory and Analgesic Agents

Certain piperidine derivatives exhibit anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated promising effects . Further exploration of similar derivatives could lead to improved therapeutic options.

Multicomponent Reactions

Efficient methods for synthesizing substituted piperidines are essential. Multicomponent reactions (MCRs) offer a cost-effective approach to constructing complex molecules. Researchers have explored MCRs involving piperidine precursors, leading to diverse piperidine derivatives . These reactions allow for the rapid assembly of molecular complexity.

Hydrogenation and Cyclization

Hydrogenation and cyclization reactions are valuable tools for piperidine synthesis. Researchers have developed selective and high-yielding methods to access various piperidine motifs. These transformations enable the construction of diverse chemical libraries for drug discovery .

Spiropiperidines and Condensed Piperidines

Spiropiperidines and condensed piperidines represent intriguing structural variations. These compounds often exhibit unique properties and biological activities. Investigating their synthesis and reactivity provides insights into their potential applications in medicinal chemistry and beyond.

Mechanism of Action

properties

IUPAC Name |

N,N-dimethyl-4-(4-thiophen-3-ylpiperidine-1-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-19(2)25(22,23)17-5-3-15(4-6-17)18(21)20-10-7-14(8-11-20)16-9-12-24-13-16/h3-6,9,12-14H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSGEBQMKVMMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2441283.png)

![2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone](/img/structure/B2441284.png)

![6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine](/img/structure/B2441291.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2441294.png)

![N-(4-fluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B2441296.png)

![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2441298.png)